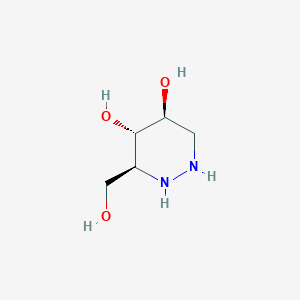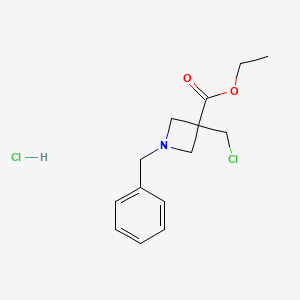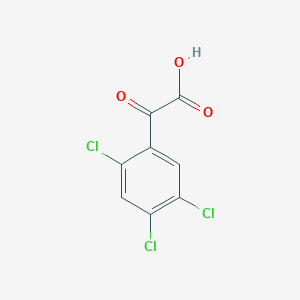
2-Oxo-2-(2,4,5-trichlorophenyl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-(2,4,5-trichlorophenyl)acetic acid is an organic compound with the molecular formula C8H3Cl3O3 It is a derivative of acetic acid where the hydrogen atoms are replaced by a 2,4,5-trichlorophenyl group and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2,4,5-trichlorophenyl)acetic acid typically involves the reaction of 2,4,5-trichlorophenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of 2-Oxo-2-(2,4,5-trichlorophenyl)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(2,4,5-trichlorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The trichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the trichlorophenyl group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-Oxo-2-(2,4,5-trichlorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(2,4,5-trichlorophenyl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-(3,4,5-trichlorophenyl)acetic acid
- 2-Oxo-2-(2,3,4-trichlorophenyl)acetic acid
- 2-Oxo-2-(2,4,6-trichlorophenyl)acetic acid
Uniqueness
2-Oxo-2-(2,4,5-trichlorophenyl)acetic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H3Cl3O3 |
|---|---|
Molecular Weight |
253.5 g/mol |
IUPAC Name |
2-oxo-2-(2,4,5-trichlorophenyl)acetic acid |
InChI |
InChI=1S/C8H3Cl3O3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2H,(H,13,14) |
InChI Key |
FKZPSBVUQSEFGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13111223.png)
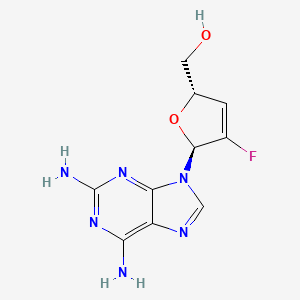

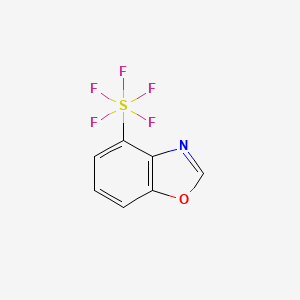
![tert-butyl2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5(9bH)-carboxylate](/img/structure/B13111236.png)
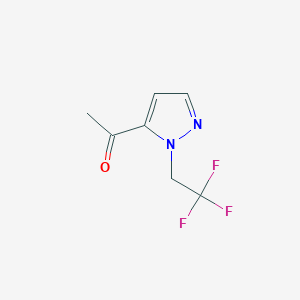

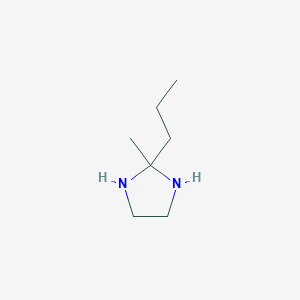
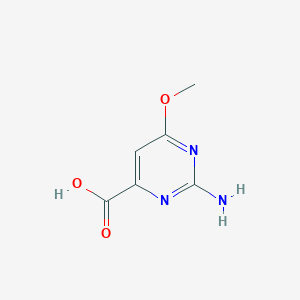
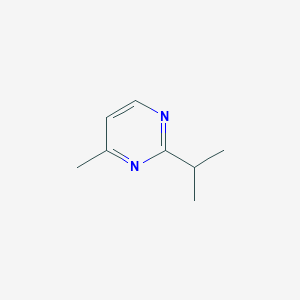
![8-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13111288.png)
